molecular formula C24H20N2O2 B10958757 N-(6-methylpyridin-2-yl)-4-[(naphthalen-2-yloxy)methyl]benzamide

N-(6-methylpyridin-2-yl)-4-[(naphthalen-2-yloxy)methyl]benzamide

Cat. No.: B10958757
M. Wt: 368.4 g/mol
InChI Key: OGHYDSGLMNQPOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-METHYL-2-PYRIDYL)-4-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a pyridyl group, a naphthyloxy group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-METHYL-2-PYRIDYL)-4-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridyl Intermediate: The initial step involves the synthesis of the 6-methyl-2-pyridyl intermediate through a series of reactions such as halogenation and subsequent substitution reactions.

    Naphthyloxy Group Introduction: The 2-naphthyloxy group is introduced via an etherification reaction, where the naphthol reacts with an appropriate halide under basic conditions.

    Benzamide Formation: The final step involves the coupling of the pyridyl intermediate with the naphthyloxy intermediate to form the benzamide structure. This is typically achieved through an amide bond formation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of N-(6-METHYL-2-PYRIDYL)-4-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to accelerate the reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(6-METHYL-2-PYRIDYL)-4-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(6-METHYL-2-PYRIDYL)-4-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(6-METHYL-2-PYRIDYL)-4-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, in medicinal applications, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(6-METHYL-2-PYRIDYL)-4-METHOXYBENZAMIDE: Similar structure but with a methoxy group instead of a naphthyloxy group.

    N-(6-METHYL-2-PYRIDYL)-4-ETHOXYBENZAMIDE: Similar structure but with an ethoxy group instead of a naphthyloxy group.

Uniqueness

N-(6-METHYL-2-PYRIDYL)-4-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE is unique due to the presence of the naphthyloxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity to biological targets

Properties

Molecular Formula

C24H20N2O2

Molecular Weight

368.4 g/mol

IUPAC Name

N-(6-methylpyridin-2-yl)-4-(naphthalen-2-yloxymethyl)benzamide

InChI

InChI=1S/C24H20N2O2/c1-17-5-4-8-23(25-17)26-24(27)20-11-9-18(10-12-20)16-28-22-14-13-19-6-2-3-7-21(19)15-22/h2-15H,16H2,1H3,(H,25,26,27)

InChI Key

OGHYDSGLMNQPOT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.